5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide
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Overview
Description
5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide typically involves multiple steps. One common method starts with the preparation of 5-Methyl-2H-pyrazole-3-carboxylic acid, which is then reacted with 1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its use as a D-amino acid oxidase inhibitor[][3].
1-Phenyl-3-carbethoxypyrazolone: Used in various synthetic applications.
Uniqueness
What sets 5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C16H15ClN6O |
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Molecular Weight |
342.78 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15ClN6O/c1-10-8-14(20-19-10)16(24)21-18-9-13-11(2)22-23(15(13)17)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,19,20)(H,21,24)/b18-9+ |
InChI Key |
YQLMBRBSIHQIKR-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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